molecular formula C14H12O3 B030018 Benzyl 4-hydroxybenzoate CAS No. 94-18-8

Benzyl 4-hydroxybenzoate

Cat. No. B030018
CAS RN: 94-18-8
M. Wt: 228.24 g/mol
InChI Key: MOZDKDIOPSPTBH-UHFFFAOYSA-N
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Patent
US04973737

Procedure details

69.1 g (0.5 mole) of p-hydroxybenzoic acid, 216.2 g (2 moles) of benzyl alcohol and 1.4 g of dibutyltin oxide were fed into a four-necked glass flask, and reacted at 200° C. for 6 hours with stirring in an atmosphere of nitrogen. Water formed by the reaction and a small amount of phenol resulting from the decomposition of the p-hydroxybenzoic acid were distilled off from the reaction system. After the reaction, the excess of benzyl alcohol was evaporated under reduced pressure to give 111.0 g (yield 94.%) of crude benzyl p-hydroxybenzoate having a purity of 97.4%.
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
216.2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:11](O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C([Sn](=O)CCCC)CCC.O>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
69.1 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
216.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
C(CCC)[Sn](CCCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 200° C. for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
a small amount of phenol resulting from the decomposition of the p-hydroxybenzoic acid were distilled off from the reaction system
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the excess of benzyl alcohol was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 111 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.